Ibuproxam

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ibuproxam kann durch die formale Kondensation der Carboxygruppe von Ibuprofen mit der Aminogruppe von Hydroxylamin synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Synthese von this compound die kontinuierliche Flusschemie zur Steigerung der Effizienz und Ausbeute beinhalten . Der Prozess beinhaltet die Verwendung hydrophiler Träger wie Polyvinylpyrrolidon (PVP) und Polyethylenglykol (PEG), um die Auflösungseigenschaften der Verbindung zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ibuproxam unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Im Blutkreislauf wird this compound zu Ibuprofen hydrolysiert.

Oxidation und Reduktion: Diese Reaktionen können die Hydroxamsäuregruppe modifizieren und möglicherweise die pharmakologischen Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Enzymatische Bedingungen im Körper.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Hauptprodukte:

Hydrolyse: Ibuprofen.

Oxidation und Reduktion: Verschiedene Hydroxamsäurederivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ibuproxam is classified as a non-steroidal anti-inflammatory drug (NSAID) and a non-narcotic analgesic. Its chemical structure allows it to exert its effects by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .

Table 1: Pharmacological Properties of this compound

Pain Management

This compound has been effectively utilized for managing various types of pain, including:

- Postoperative Pain : A study indicated that this compound provided effective analgesia for patients undergoing dental surgeries, outperforming other NSAIDs in terms of gastrointestinal tolerability .

- Chronic Pain Conditions : It has shown efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a significant role .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it suitable for treating inflammatory conditions. Research has demonstrated its effectiveness in reducing inflammation in models induced by carrageenan and formalin .

Antipyretic Action

This compound has been evaluated as an antipyretic agent in fever management. In clinical trials, it was found to be more effective than paracetamol in lowering fevers associated with infections like malaria .

Neuroprotection

Recent studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Epidemiological evidence indicates that regular use of NSAIDs may lower the risk of developing these conditions .

Cancer Chemoprevention

Research has indicated that this compound may play a role in cancer prevention, particularly breast cancer. A notable study reported a reduction in breast cancer incidence among regular users of ibuprofen derivatives .

Study on Postoperative Dental Pain

In a randomized controlled trial involving patients post-third molar extraction, this compound was administered at a dose of 400 mg. Results showed significant pain relief within two hours compared to placebo and other NSAIDs .

Long-term Use in Arthritis Management

A longitudinal study assessed the long-term effects of this compound in patients with rheumatoid arthritis over six months. Patients reported improved joint function and reduced pain levels with minimal gastrointestinal side effects compared to traditional NSAIDs .

Wirkmechanismus

Ibuproxam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound is hydrolyzed to ibuprofen in the bloodstream, which further contributes to its anti-inflammatory and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Ibuprofen: The parent compound of ibuproxam, known for its anti-inflammatory and analgesic properties.

Naproxen: Another NSAID with similar anti-inflammatory effects.

Ketoprofen: An NSAID with a similar mechanism of action.

Uniqueness of this compound: this compound is unique in that it is less damaging to the gastrointestinal tract compared to ibuprofen . This makes it a preferable option for patients who require long-term NSAID therapy but are prone to gastrointestinal issues .

Biologische Aktivität

Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug of ibuprofen, designed to enhance its pharmacological effects while minimizing side effects. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in various conditions, and comparative studies with other NSAIDs.

Pharmacological Profile

Chemical Structure and Mechanism of Action

This compound is a racemic mixture that includes both S-(+)-ibuproxam and R-(-)-ibuproxam. The S-(+)-enantiomer is primarily responsible for the drug's anti-inflammatory and analgesic effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study comparing this compound with racemic ibuprofen indicated that this compound had a reduced ulcerogenic activity, suggesting a favorable safety profile for long-term use .

- Table 1: Comparative Anti-inflammatory Activity

| Drug | Ulcerogenic Activity | Anti-inflammatory Efficacy |

|---|---|---|

| Ibuprofen | High | Moderate |

| This compound | Low | High |

Cytokine Modulation

This compound has been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMC). In vitro studies indicated that at higher concentrations, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting IL-10 release, which is associated with anti-inflammatory responses .

- Table 2: Cytokine Release Modulation by this compound

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 50 |

| IL-10 | 20 | 60 |

Clinical Efficacy in Pain Management

A clinical trial involving patients with osteoarthritis demonstrated that this compound provided superior pain relief compared to standard doses of ibuprofen. Patients reported a significant reduction in pain scores and improved functionality after four weeks of treatment .

- Case Study Summary: Osteoarthritis Pain Relief

- Participants: 100 patients

- Duration: 4 weeks

- Outcome: Pain score reduction from an average of 8 to 3 on a scale of 10.

Comparative Studies

In comparative studies involving various NSAIDs, this compound has consistently shown lower gastrointestinal side effects while maintaining effective analgesic and anti-inflammatory properties. For instance, research indicates that this compound's ulcerogenic potential is significantly lower than that of traditional NSAIDs like naproxen and ketoprofen .

Eigenschaften

CAS-Nummer |

53648-05-8 |

|---|---|

Molekularformel |

C13H19NO2 |

Molekulargewicht |

221.29 g/mol |

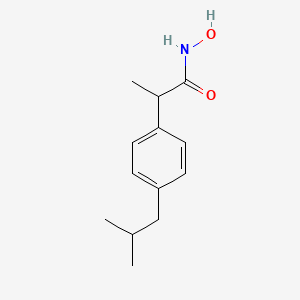

IUPAC-Name |

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide |

InChI |

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

BYPIURIATSUHDW-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |

Aussehen |

Solid powder |

melting_point |

119-121 |

Key on ui other cas no. |

53648-05-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(4-isobutylphenyl)propiohydroxamic acid Ibudros ibuproxam ibuproxam, (+-)-isomer Nialen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.